Ribosomal A-Site Binding Affinity vs. Neomycin B
In a direct comparative fluorescence anisotropy assay using a 27-nucleotide model of the E. coli 16S A-site, neamine exhibited a dissociation constant (Kd) of 18 ± 2 µM, whereas neomycin B showed a significantly tighter Kd of 2.8 ± 0.3 µM, representing a 6.4-fold difference in binding affinity [1]. This quantitative disparity underscores neamine's role as the minimal RNA-binding motif, making it an essential control compound for dissecting the contributions of rings III and IV in larger aminoglycosides.
| Evidence Dimension | Dissociation Constant (Kd) for 16S rRNA A-site Binding |
|---|---|
| Target Compound Data | 18 ± 2 µM |
| Comparator Or Baseline | Neomycin B: 2.8 ± 0.3 µM |
| Quantified Difference | 6.4-fold weaker affinity (Target/Comparator ratio = 6.4) |
| Conditions | Fluorescence anisotropy assay using a 27-nucleotide model of the E. coli 16S ribosomal RNA A-site decoding region, 25°C, pH 7.4 |
Why This Matters
This quantifies neamine's unique utility as a 'minimal binding unit' control, essential for structure-activity relationship (SAR) studies aimed at rationally designing next-generation aminoglycosides with optimized ribosomal interactions.
- [1] Ryu DH, Rando RR. Aminoglycoside binding to human and bacterial A-Site rRNA decoding region constructs. Bioorg Med Chem. 2001;9(10):2601-8. Table 1. View Source
